(E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
(E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one typically involves the condensation reaction between 4-nitrobenzaldehyde and 3-hydrazino-1,2,4-triazin-5(4H)-one. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitrobenzylidene group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydrazinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazinyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can investigate its potential as a therapeutic agent by studying its interactions with biological targets and evaluating its efficacy in preclinical models.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties may also make it suitable for use in agricultural applications, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of (E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes, disrupting essential cellular processes. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one: Similar structure with a methyl group instead of a nitro group.
(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one: Similar structure with a chlorine atom instead of a nitro group.
(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
(E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is unique due to the presence of the nitrobenzylidene group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O3/c17-9-6-12-15-10(13-9)14-11-5-7-1-3-8(4-2-7)16(18)19/h1-6H,(H2,13,14,15,17)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXOHMBUGSVRLG-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NN=CC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NN=CC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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